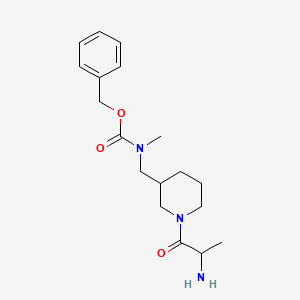
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated piperidine derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: A cholinesterase inhibitor with a benzyl-piperidine structure.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Uniqueness
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.
Activité Biologique
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate (CAS Number: 1354033-39-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a piperidine ring, which is further substituted with an (S)-2-aminopropanoyl moiety and a methyl carbamate group. The molecular formula is C17H25N3O3, and it exhibits properties typical of carbamate derivatives, including potential interactions with cholinergic systems.
- Cholinesterase Inhibition : Like many carbamate compounds, this compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine at synaptic junctions, which can enhance cholinergic signaling .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of neurotransmitter levels and reduction of oxidative stress .
Pharmacological Effects
The biological effects of this compound can be summarized as follows:
Case Studies and Research Findings
- In Vitro Studies : Research has shown that derivatives of benzyl carbamates can inhibit AChE with varying potency. For example, certain derivatives exhibited IC50 values lower than established drugs like rivastigmine, indicating their potential as therapeutic agents for Alzheimer's disease .
- Animal Models : A study evaluating the toxicity profile of N-methyl carbamate pesticides found that similar compounds could lead to significant cholinesterase inhibition in rats, highlighting the importance of understanding dose-response relationships in vivo .
- Molecular Docking Studies : Computational studies suggest that the structural features of benzyl carbamates allow for effective binding at the active sites of cholinesterases, providing insights into their mechanism of action and guiding future drug design efforts .
Propriétés
Formule moléculaire |
C18H27N3O3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-6-9-16(12-21)11-20(2)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3 |
Clé InChI |
OMNWNOIDDVJALA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















